8-Epixanthatin
Overview
Description
8-Epixanthatin is a sesquiterpene lactone isolated from the plant Xanthium chinese Mill. It is known for its potential as a colchicine binding site inhibitor, which makes it a promising compound in cancer research due to its ability to destabilize microtubules . This compound has shown significant antitumoral activity in vitro, making it a subject of interest in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epixanthatin involves several steps, including the formation of the core skeleton and the lactonization process. One efficient method is the palladium-catalyzed carbonylation/lactonization sequence . This method has been used to achieve the total synthesis of this compound, demonstrating its potential for industrial production.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Xanthium chinese Mill. The compound is present in various parts of the plant, including dry seeds, cotyledons, hypocotyls, and roots . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: 8-Epixanthatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the activation of STAT3, induce apoptosis, and exhibit anti-tumor activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives that retain the core lactone structure while modifying functional groups to enhance biological activity .
Scientific Research Applications
8-Epixanthatin has a wide range of scientific research applications:
Mechanism of Action
8-Epixanthatin exerts its effects primarily by binding to the colchicine binding site on tubulin, leading to the destabilization of microtubules . This interaction inhibits the polymerization of tubulin, disrupting the dynamic instability of microtubules and ultimately leading to cell cycle arrest and apoptosis . Additionally, this compound inhibits the activation of STAT3, a transcription factor involved in cell proliferation and survival .
Comparison with Similar Compounds
Xanthatin: Another sesquiterpene lactone with similar microtubule-destabilizing properties.
Tomentosin: A compound found in sunflower with growth-regulating properties.
Costunolide: Known for its anti-inflammatory and anticancer activities.
Uniqueness: 8-Epixanthatin is unique due to its specific binding affinity for the colchicine binding site and its ability to inhibit STAT3 activation . This dual mechanism of action makes it a particularly promising compound for cancer research and potential therapeutic applications.
Properties
IUPAC Name |
(3aR,7S,8aR)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-MDKNCZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30890-35-8 | |
Record name | 8-epi-Xanthatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030890358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-EPI-XANTHATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFW6D5G55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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